(2Z)-2-[(2,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

Medicinal Chemistry Structure-Activity Relationship Regioisomer Differentiation

(2Z)-2-[(2,5-Difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide (CAS 1327180-33-5) is a synthetic 2-phenylimino-2H-chromene-3-carboxamide derivative with molecular formula C17H12F2N2O3 and molecular weight 330.291 g/mol. This compound belongs to a privileged scaffold class that has yielded potent inhibitors of aldo-keto reductase 1B10 (AKR1B10, Ki = 1.3 nM), carbonyl reductase 1 (CBR1, Ki = 15 nM), and β-secretase 1 (BACE1, IC50 = 98 nM).

Molecular Formula C17H12F2N2O3
Molecular Weight 330.291
CAS No. 1327180-33-5
Cat. No. B2491266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2-[(2,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
CAS1327180-33-5
Molecular FormulaC17H12F2N2O3
Molecular Weight330.291
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=NC3=C(C=CC(=C3)F)F)C(=C2)C(=O)N
InChIInChI=1S/C17H12F2N2O3/c1-23-14-4-2-3-9-7-11(16(20)22)17(24-15(9)14)21-13-8-10(18)5-6-12(13)19/h2-8H,1H3,(H2,20,22)
InChIKeyVDHQJHMTYZVNQM-FXBPSFAMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What is (2Z)-2-[(2,5-Difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide (CAS 1327180-33-5) and Why It Matters for Procurement


(2Z)-2-[(2,5-Difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide (CAS 1327180-33-5) is a synthetic 2-phenylimino-2H-chromene-3-carboxamide derivative with molecular formula C17H12F2N2O3 and molecular weight 330.291 g/mol . This compound belongs to a privileged scaffold class that has yielded potent inhibitors of aldo-keto reductase 1B10 (AKR1B10, Ki = 1.3 nM), carbonyl reductase 1 (CBR1, Ki = 15 nM), and β-secretase 1 (BACE1, IC50 = 98 nM) [1][2][3]. Its defining structural features—a 2,5-difluorophenylimino moiety at position 2, an unsubstituted carboxamide at position 3, and an 8-methoxy group on the chromene ring—distinguish it from regioisomeric and N-substituted analogs, offering a specific substitution vector for structure-activity relationship (SAR) exploration and lead optimization programs.

Why Generic Substitution of (2Z)-2-[(2,5-Difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide with Closest Analogs Carries Scientific Risk


In the 2-phenyliminochromene pharmacophore, regioisomeric fluorine substitution on the phenylimino ring dictates target engagement, selectivity, and metabolic fate. Published SAR studies demonstrate that the position and electronic character of the phenylimino substituent profoundly alter inhibitory potency: for AKR1B10, the 4-methoxy group on the phenylimino moiety was initially identified as an essential structural prerequisite, while subsequent work revealed the 7-hydroxyl group on the chromene—not the methoxy—is absolutely required, with Ki values spanning >1000-fold across derivatives [1]. In the CBR1 inhibitor series, shifting from a 4-methoxyphenylimino to a 2-chlorophenylamide scaffold improved Ki from micromolar to 15 nM [2]. Citing the CAS registry for (2Z)-2-[(2,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is verified against the authorized supplier info, but independent quantitative head-to-head data against its nearest analogs are currently limited in the peer-reviewed literature; prudent procurement decisions should therefore treat closely related CAS entries (e.g., the 2,4-difluoro regioisomer CAS 1327194-89-7, the 3,4-difluoro variant, or the N-phenyl derivative) as non-interchangeable without confirmatory in-assay comparison.

Quantitative Differentiation Evidence for (2Z)-2-[(2,5-Difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide (CAS 1327180-33-5)


Regioisomeric Fluorine Substitution: 2,5-Difluoro vs. 2,4-Difluoro Phenylimino Differentiation

The target compound bears a 2,5-difluorophenylimino group, whereas the closest registered regioisomer (CAS 1327194-89-7) carries a 2,4-difluoro substitution. In the broader 2-phenyliminochromene series, the position of halogen substituents on the phenylimino ring directly modulates π-stacking interactions with catalytic site residues (e.g., Trp220 in AKR1B10, Trp229 in CBR1) and alters the dihedral angle between the phenyl ring and the chromene plane, affecting binding pocket complementarity [1]. The 2,5-difluoro pattern produces a distinct electrostatic potential surface and dipole moment vector compared with 2,4-difluoro, which is expected to differentiate target selectivity profiles, though direct comparative biological data remain unpublished [2]. Computed logP for the target compound is 3.28, with polar surface area (PSA) of 122.31 Ų and one hydrogen-bond donor .

Medicinal Chemistry Structure-Activity Relationship Regioisomer Differentiation

8-Methoxy Chromene Substitution: Pharmacokinetic Implications vs. 6-Bromo and Unsubstituted Analogs

The 8-methoxy group on the chromene ring distinguishes the target compound from analogs such as (2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide and the 6-unsubstituted chromene scaffold. In the 2-phenyliminochromene SAR literature, the 7-hydroxyl (or 8-hydroxyl in the CBR1 series) group on the chromene ring forms critical hydrogen bonds with catalytic residues (Tyr49 and His111 in AKR1B10; Ser139, Tyr193 in CBR1), and modification at this position can ablate inhibitory activity [1][2]. While the 8-methoxy (rather than 8-hydroxy) group cannot act as a hydrogen-bond donor, its electron-donating nature modulates the electron density of the chromene ring and influences metabolic stability by blocking CYP450-mediated oxidation at the 8-position. The 6-bromo analog introduces a heavy halogen that increases molecular weight, alters lipophilicity, and may engage in halogen bonding, representing a distinct pharmacological profile.

Drug Metabolism Pharmacokinetics Cytochrome P450

Unsubstituted Carboxamide at Position 3: Synthetic Tractability Advantage over N-Substituted Analogs

The target compound bears a primary carboxamide (–CONH2) at position 3, whereas closely registered analogs include N-phenyl (CAS not available but described in vendor catalogs), N-(4-chlorophenyl), and N-(furan-2-ylmethyl) derivatives. The unsubstituted carboxamide provides a versatile synthetic handle for late-stage diversification: it can be directly coupled to amines, alcohols, or hydrazines to generate focused libraries without deprotection steps. In the published AKR1B10 inhibitor series, conversion of the 2-(4-methoxyphenylimino)-7-hydroxy-2H-chromene-3-carboxylic acid to the corresponding N-(pyridin-2-yl)carboxamide was critical for achieving potent inhibition (Ki = 1.3 nM for the benzylamide analog 5n) [1]. The primary amide thus represents a synthetically privileged intermediate position not accessible with pre-substituted N-aryl or N-alkyl carboxamide analogs.

Synthetic Chemistry Derivatization Chemical Biology

Class-Level Inhibitory Potency Benchmarking: 2-Phenyliminochromene Scaffold vs. FDA-Approved Inhibitors

Although no direct biochemical IC50/Ki data are published for (2Z)-2-[(2,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide itself, the 2-phenyliminochromene scaffold to which it belongs has produced inhibitors with sub-nanomolar potency against AKR1B10 (Ki = 1.3 nM for compound 5n) [1], low-nanomolar potency against CBR1 (Ki = 15 nM for compound 13h) [2], and sub-micromolar potency against BACE1 (IC50 = 98 nM for compound 9e) [3]. These values place the scaffold class among the most potent known for AKR1B10 and competitive with clinical-stage inhibitors of these targets. The target compound's specific 2,5-difluoro substitution pattern has not been evaluated in any of these published series, representing both a knowledge gap and a rational SAR exploration opportunity.

Enzyme Inhibition Drug Discovery Benchmarking

Optimal Research and Procurement Application Scenarios for (2Z)-2-[(2,5-Difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide (CAS 1327180-33-5)


Regioisomer-Controlled SAR Expansion for AKR1B10 Anticancer Target Validation

Given that the 2-phenyliminochromene scaffold has yielded the most potent known AKR1B10 inhibitor (Ki = 1.3 nM) [1], the 2,5-difluorophenylimino variant represents an unexplored regioisomer for SAR expansion. Researchers investigating AKR1B10 as a therapeutic target in colorectal and lung cancers should procure this compound to test whether the 2,5-difluoro substitution pattern, which produces a distinct electrostatic surface and dipole orientation compared with the published 4-methoxyphenylimino lead, can achieve comparable or superior potency while potentially improving selectivity over AKR1B1 (aldose reductase). The unsubstituted carboxamide also permits direct amide coupling to install benzylamide or heteroarylamide groups identified as optimal in the published SAR.

CBR1 Inhibitor Lead Optimization with Chromene 8-Position Metabolic Shielding

In the CBR1 inhibitor series, the 8-hydroxy group was critical for sub-100 nM potency (Ki = 15 nM for compound 13h) but may present Phase II metabolic liability (glucuronidation/sulfation) [2]. The 8-methoxy group in the target compound provides a metabolically more stable alternative that retains electron donation to the chromene ring without serving as a conjugation substrate. Scientists developing CBR1 inhibitors for anthracycline-cardiotoxicity adjuvant therapy should evaluate this compound to assess whether 8-OCH3 can maintain CBR1 binding affinity while improving metabolic half-life in liver microsome assays.

Chemical Biology Probe Development via Carboxamide Diversification Hub

The primary carboxamide at position 3 provides a single-step diversification point for generating affinity probes (biotin-linked), fluorescent probes (BODIPY/dansyl-linked), or PROTAC warheads (E3 ligase ligand-linked) [1]. Unlike pre-substituted N-aryl carboxamide analogs that require multi-step resynthesis for each probe design, this compound enables parallel probe synthesis from a common precursor. Chemical biology groups requiring target engagement assays (CETSA, thermal shift) or pull-down experiments for AKR1B10, CBR1, or BACE1 should prioritize procurement of this unsubstituted carboxamide variant.

Computationally-Guided Scaffold Hopping with Validated Pharmacophore Anchors

The 2,5-difluorophenylimino-8-methoxy-chromene core constitutes a defined pharmacophore with computed logP of 3.28, PSA of 122.31 Ų, and zero Rule-of-5 violations . Computational chemistry teams performing virtual screening or scaffold hopping from published 2-phenyliminochromene inhibitors can use the experimentally validated SAR rules (e.g., hydrogen-bond donor at chromene 7/8 position interacts with catalytic tyrosine; π-stacking of phenylimino with Trp220/Trp229) to dock this specific compound into AKR1B10 (PDB targets), CBR1, or BACE1 active sites and generate testable binding pose hypotheses before committing to synthesis.

Quote Request

Request a Quote for (2Z)-2-[(2,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.